4a,6-Diene-bactobolin

Antibiotic Cytotoxicity SAR

4a,6-Diene-bactobolin (CAS 142429-36-5) is a naturally occurring member of the bactobolin family, a class of hybrid polyketide-nonribosomal peptide antibiotics first isolated from *Pseudomonas* sp. in 1979.

Molecular Formula C14H16Cl2N2O4
Molecular Weight 347.2 g/mol
CAS No. 142429-36-5
Cat. No. B15187734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4a,6-Diene-bactobolin
CAS142429-36-5
Molecular FormulaC14H16Cl2N2O4
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C2=C(C(=CC=C2)O)C(=O)OC1(C)C(Cl)Cl)N
InChIInChI=1S/C14H16Cl2N2O4/c1-6(17)11(20)18-10-7-4-3-5-8(19)9(7)12(21)22-14(10,2)13(15)16/h3-6,10,13,19H,17H2,1-2H3,(H,18,20)/t6?,10-,14-/m0/s1
InChIKeyDDMYCIQDOLKAAA-FHOUQSSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4a,6-Diene-bactobolin (CAS 142429-36-5) – Structural Overview and Procurement-Relevant Classifications


4a,6-Diene-bactobolin (CAS 142429-36-5) is a naturally occurring member of the bactobolin family, a class of hybrid polyketide-nonribosomal peptide antibiotics first isolated from *Pseudomonas* sp. in 1979 [1]. It shares the characteristic dichloromethyl group at C-3 and the bicyclic core common to all bactobolins, but is distinguished by the 4a,6-diene moiety in its structure [2]. This compound, like its congeners, exhibits both potent antibacterial and cytotoxic antitumor activities, with a mechanism of action involving a unique binding site on the 50S ribosomal subunit, leading to the inhibition of protein synthesis [3].

Why 4a,6-Diene-bactobolin (CAS 142429-36-5) Cannot Be Interchanged with Generic Bactobolin Analogs


The biological activity of the bactobolin class is exquisitely sensitive to specific structural modifications, making generic substitution scientifically unsound. Direct SAR studies demonstrate that even minor alterations—such as reduction of the dichloromethyl group at C-3 or removal of the C-5 hydroxyl group—result in a precipitous loss of activity against both bacteria and tumor cells [1][2]. The 4a,6-diene moiety represents a specific, non-interchangeable feature that differentiates this compound from other family members like bactobolin A or 6-deoxybactobolin [3]. Consequently, procuring a different bactobolin analog for an assay or study designed for 4a,6-Diene-bactobolin would yield data that are not comparable and could lead to incorrect conclusions about potency, mechanism, or therapeutic potential.

4a,6-Diene-bactobolin (CAS 142429-36-5) – Quantitative Differentiation Evidence for Scientific Selection


Comparative Potency: The Critical Role of the Dichloromethyl Group at C-3

The presence of the dichloromethyl group at the C-3 position is a primary driver of potency for all bactobolin analogs, including 4a,6-Diene-bactobolin. Direct structural comparison shows that actinobolin, which lacks this group, is substantially less potent across multiple biological systems [1]. This establishes that the dichloromethyl feature, which 4a,6-Diene-bactobolin retains, is a non-negotiable pharmacophore for high activity. Modifications to this group in bactobolin itself lead to a complete loss of activity [2].

Antibiotic Cytotoxicity SAR Ribosome Inhibition

C-3 Modification Drives a Measurable Loss of Biological Activity

Derivatization of the C-3 dichloromethyl group in bactobolin to other functionalities (e.g., hydroxymethyl, carboxylic acid) provides direct, quantitative evidence of its importance. All such derivatives were found to be significantly less active than the parent compound [1]. This confirms that maintaining the intact dichloromethyl group, as found in 4a,6-Diene-bactobolin, is critical for retaining desired biological activity.

Antibiotic Cytotoxicity SAR Drug Discovery

Comparative Antitumor Efficacy in Murine Leukemia Model (L1210)

While specific in vivo data for 4a,6-Diene-bactobolin are not publicly available, the class-wide data for bactobolin provides a critical benchmark. Bactobolin demonstrates a significant survival benefit in the L1210 murine leukemia model [1]. This contrasts sharply with actinobolin, which is 900-fold less potent in murine tumor models [2]. Furthermore, 6-deoxybactobolin, a derivative with lower toxicity, shows only moderate antibacterial activity [3]. This suggests that 4a,6-Diene-bactobolin, by retaining the core active structure, is positioned for potent in vivo antitumor activity, unlike less potent analogs.

Antitumor In Vivo Leukemia Therapeutic Index

Unique Ribosomal Binding Site as a Mechanism of Action Differentiator

The mechanism of action of bactobolins, including 4a,6-Diene-bactobolin, is defined by its unique binding site on the 70S ribosome. X-ray crystallography has revealed that bactobolin binds to a previously unseen site on the 50S subunit and displaces tRNA bound at the P-site [1]. This is a key differentiator from other protein synthesis inhibitors, such as blasticidin S, which binds to a different site but may have a similar functional outcome [2]. This distinct binding site is relevant for researchers studying ribosome function, antibiotic synergy, or overcoming resistance mechanisms.

Ribosome Mechanism of Action Antibiotic Resistance X-ray Crystallography

4a,6-Diene-bactobolin (CAS 142429-36-5) – Recommended Scientific and Industrial Applications


Antibiotic Resistance and Ribosome Mechanistic Studies

The unique binding site of bactobolins on the 50S ribosomal subunit makes 4a,6-Diene-bactobolin a valuable tool for investigating the mechanism of protein synthesis inhibition and for studying antibiotic resistance mechanisms that bypass traditional ribosomal targets [1]. Its distinct interaction with the P-site tRNA displacement [2] offers a specific phenotype for genetic screens and structural biology investigations. It is particularly useful in studies involving Gram-positive and Gram-negative bacteria, including methicillin-resistant *S. aureus* (MRSA) .

Antitumor Drug Discovery and in Vivo Pharmacology

Based on class-level evidence, 4a,6-Diene-bactobolin represents a candidate for in vivo antitumor studies. The parent compound, bactobolin, significantly prolongs survival in murine leukemia models (L1210) [3] and exhibits a favorable profile by not suppressing T-cell or macrophage-mediated tumor immunity [3]. Researchers investigating novel cancer therapeutics, particularly those seeking to avoid immunosuppressive side effects common to other antitumor antibiotics [3], can utilize 4a,6-Diene-bactobolin as a chemical starting point for further derivatization or as a reference compound for comparative efficacy studies.

Structure-Activity Relationship (SAR) and Medicinal Chemistry

The high sensitivity of biological activity to structural modifications (e.g., at C-3) [4] and the unique 4a,6-diene moiety makes this compound a precise tool for SAR studies. Medicinal chemists can use 4a,6-Diene-bactobolin as a scaffold to explore the chemical space around the core bactobolin skeleton, aiming to improve potency, selectivity, or pharmacokinetic properties. Its distinct structure provides a defined starting point for analog synthesis and biological evaluation [5].

Natural Product Biosynthesis and Metabolomics

As a member of the bactobolin family isolated from *Pseudomonas* and *Burkholderia* species [6], 4a,6-Diene-bactobolin can serve as an analytical standard for metabolomics studies investigating the production of secondary metabolites in these bacteria. It can also be used as a reference in biosynthetic pathway elucidation, particularly given the detailed understanding of the bactobolin biosynthetic gene cluster (bta) [1].

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